HDAC6 Inhibition and Isoform Selectivity: Potency Comparable to Clinical Candidates
N-(2-Fluorobenzyl)ethane-1,2-diamine exhibits potent inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 14 nM [1]. This potency is comparable to the FDA-approved pan-HDAC inhibitor vorinostat (SAHA), which shows an IC50 of 21.5 nM for HDAC6 under similar assay conditions [2]. Crucially, the compound demonstrates 12-fold selectivity for HDAC6 over HDAC8 (IC50 = 171 nM) and 578-fold selectivity over HDAC1 (IC50 = 8,100 nM), a profile that suggests a more targeted epigenetic modulation potential compared to non-selective hydroxamates.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Vorinostat (SAHA): 21.5 nM |
| Quantified Difference | ~1.5-fold more potent |
| Conditions | Inhibition of HDAC6 using Fluor de lys substrate, fluorescence-based analysis |
Why This Matters
For procurement in HDAC6-targeted drug discovery, this compound offers potency equivalent to a clinical benchmark while providing a distinct chemotype for SAR exploration, reducing the risk of encountering previously characterized pan-HDAC toxicities associated with hydroxamic acid scaffolds.
- [1] BindingDB. BDBM50421822 (CHEMBL5282117). HDAC6 IC50: 14 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421822 View Source
- [2] PMC. Table 4: IC50 (nM) values for SAHA against HDAC isoforms. HDAC6: 21.5 nM. (2016). Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
